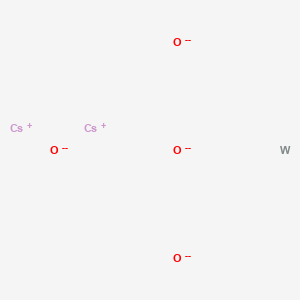

Cesium tungsten oxide (Cs2WO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cesium tungsten oxide (Cs2WO4) is a chemical compound that has garnered significant interest due to its unique properties and potential applications. It is a white, hygroscopic powder that is soluble in water. This compound is known for its excellent optical properties, particularly its ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible light spectrum . These properties make it a valuable material for various industrial and scientific applications.

Mechanism of Action

Mode of Action

The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .

Biochemical Pathways

Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .

Action Environment

The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cesium tungsten oxide can be synthesized through several methods, including high-pressure wet-chemical routes, solvothermal and hydrothermal methods, and solid-state reactions . One common method involves dissolving a tungsten-containing compound in dilute nitric acid, followed by the addition of a cesium-containing compound. The mixture is then heated and stirred to form a precursor solution, which is subsequently aged, dried, and calcined at high temperatures to yield cesium tungsten oxide .

Industrial Production Methods: In industrial settings, cesium tungsten oxide is often produced using a solid-fed spray pyrolysis method. This involves feeding solid precursors into a high-temperature reactor, where they undergo pyrolysis to form highly crystalline cesium tungsten oxide nanoparticles. This method allows for precise control over the stoichiometry and particle size of the final product .

Chemical Reactions Analysis

Types of Reactions: Cesium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its ability to absorb NIR light, which can induce photothermal conversion reactions .

Common Reagents and Conditions: Common reagents used in reactions with cesium tungsten oxide include nitric acid, cesium salts, and tungsten compounds. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired phase and purity of the product .

Major Products: The major products formed from reactions involving cesium tungsten oxide depend on the specific reaction conditions and reagents used. For example, in photothermal conversion reactions, the absorbed NIR light is converted into heat, which can be used for applications such as water evaporation and photothermal therapy .

Scientific Research Applications

Cesium tungsten oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in photocatalytic processes. In biology and medicine, its NIR absorption properties make it a promising material for photothermal therapy, where it can be used to target and destroy cancer cells . In industry, cesium tungsten oxide is used in the production of NIR shielding materials, optical coatings, and transparent solar filters .

Comparison with Similar Compounds

- Tungsten trioxide (WO3)

- Cesium tungsten bronze (CsxWO3)

- Sodium tungsten oxide (Na2WO4)

- Potassium tungsten oxide (K2WO4)

Cesium tungsten oxide stands out due to its combination of optical properties, stability, and versatility in various applications.

Biological Activity

Cesium tungsten oxide (Cs2WO4) is a compound that has garnered attention for its unique properties and potential applications in various fields, particularly in biomedicine. This article delves into the biological activity of Cs2WO4, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Cesium Tungsten Oxide

Chemical Properties:

- Molecular Formula: Cs2WO4

- Molecular Weight: 332.74 g/mol

- CAS Number: 13587-19-4

- Appearance: White, hygroscopic powder, soluble in water.

Physical Properties:

- Exhibits excellent optical properties, particularly the ability to absorb near-infrared (NIR) light while maintaining high transparency in the visible spectrum. This characteristic is critical for its applications in photothermal therapy.

The biological activity of Cs2WO4 primarily involves its interaction with biological systems at the molecular level. Key aspects include:

- Photothermal Conversion: Cs2WO4 can absorb NIR light and convert it into heat, which can be utilized in targeted therapies, such as photothermal therapy for cancer treatment. This property allows it to induce localized heating in tissues, potentially leading to cell death in malignant cells .

- Toxicity Profile: While Cs2WO4 has therapeutic potential, it is also associated with acute toxicity and can irritate skin and eyes upon contact. Its solubility in water suggests that it may interact with various biochemical pathways, although detailed molecular mechanisms remain largely unexplored .

Photothermal Therapy

One of the most promising applications of Cs2WO4 is in photothermal therapy (PTT), where it is used to selectively destroy cancer cells through localized heating. Studies have shown that:

- Efficacy: In experiments involving cancer cell lines, Cs2WO4 demonstrated significant cytotoxic effects when exposed to NIR irradiation. For instance, a study indicated that when Cs0.33WO3 nanoparticles were irradiated with NIR light, there was a notable increase in temperature leading to enhanced cell death rates in treated cells .

Antimicrobial Activity

Research into the antimicrobial properties of tungsten-based compounds has shown varying degrees of effectiveness against bacteria and viruses:

- Antibacterial Effects: Tungsten oxide nanoparticles (including derivatives like Cs2WO4) have exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) studies revealed that these compounds can significantly reduce bacterial viability .

Case Studies

-

Photothermal Efficacy Study:

- In a controlled study involving tumor-bearing mice, Cs0.33WO3 nanoparticles were administered prior to NIR irradiation. Results indicated a significant reduction in tumor volume compared to untreated controls, highlighting the potential of Cs2WO4 in enhancing the efficacy of cancer therapies through photothermal mechanisms .

-

Antimicrobial Study:

- A comparative analysis was conducted on the antimicrobial effectiveness of various tungsten oxide nanoparticles against S. aureus and E. coli. The results demonstrated that tungsten oxides possess significant antibacterial properties, with specific concentrations leading to substantial bacterial death rates .

Summary of Findings

| Property | Cs2WO4 |

|---|---|

| Molecular Formula | Cs2WO4 |

| Molecular Weight | 332.74 g/mol |

| CAS Number | 13587-19-4 |

| Photothermal Conversion Efficiency | High (up to 73%) |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Acute Toxicity | Yes |

Properties

CAS No. |

13587-19-4 |

|---|---|

Molecular Formula |

CsOW |

Molecular Weight |

332.74 g/mol |

IUPAC Name |

dicesium;oxygen(2-);tungsten |

InChI |

InChI=1S/Cs.O.W |

InChI Key |

ZOQFQCPEFAOSCA-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] |

Canonical SMILES |

O=[W].[Cs] |

Key on ui other cas no. |

13587-19-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.